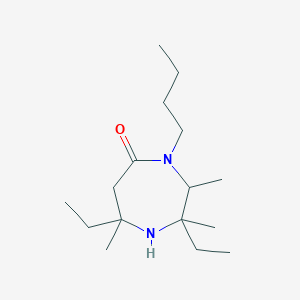
4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one is a complex organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes butyl, diethyl, and trimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a ketone, the reaction can proceed through a series of condensation and cyclization steps to form the diazepane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepane
- 4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-ol
- 4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-thione
Uniqueness
4-Butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one is unique due to its specific substituents and the presence of a ketone group at the fifth position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61715-85-3 |
|---|---|
Molecular Formula |
C16H32N2O |
Molecular Weight |
268.44 g/mol |
IUPAC Name |
4-butyl-2,7-diethyl-2,3,7-trimethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C16H32N2O/c1-7-10-11-18-13(4)16(6,9-3)17-15(5,8-2)12-14(18)19/h13,17H,7-12H2,1-6H3 |
InChI Key |
MHQACAZBDZAMLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C(NC(CC1=O)(C)CC)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















